N-(4-cyanophenyl)-2-methoxybenzamide
Description
N-(4-Cyanophenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxy substitution on the benzamide ring and a 4-cyano group on the aniline moiety. Benzamide derivatives are widely studied for their diverse biological activities, including enzyme inhibition, receptor antagonism, and fluorescence properties . The 2-methoxy group on the benzamide ring is a common structural feature in pharmacologically active compounds, influencing electronic properties and binding interactions. The 4-cyano substituent on the aniline ring is a strong electron-withdrawing group, which may enhance metabolic stability and receptor affinity compared to other substituents like chloro or methoxy .
Properties
CAS No. |
361464-65-5 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-5-3-2-4-13(14)15(18)17-12-8-6-11(10-16)7-9-12/h2-9H,1H3,(H,17,18) |
InChI Key |
FPDQRTMBUOHIDB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The table below highlights key structural differences between N-(4-cyanophenyl)-2-methoxybenzamide and similar compounds:
Key Observations :
Discussion :
Physicochemical Properties
Key Findings :
- Fluorescence: The 4-chloro and 4-methyl groups in enhance fluorescence at pH 5, while the 4-cyano group’s impact remains unexplored.
- Solubility: Polar groups (e.g., sulfonamide in sulpiride ) improve aqueous solubility, whereas hydrophobic substituents (e.g., cyano) may limit it.
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